molecular formula C11H14O2S B13814872 Ethyl 5-(but-3-enyl)thiophene-2-carboxylate CAS No. 208337-82-0

Ethyl 5-(but-3-enyl)thiophene-2-carboxylate

Cat. No.: B13814872
CAS No.: 208337-82-0
M. Wt: 210.29 g/mol
InChI Key: MNNOPXRFIKPGGY-UHFFFAOYSA-N
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Description

Ethyl 5-(but-3-enyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene itself is a five-membered heterocyclic compound containing sulfur, which imparts unique chemical properties to its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 5-(but-3-enyl)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(but-3-enyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 5-(but-3-enyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(but-3-enyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with different substituents.

    Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate: A thiophene derivative with a chlorobenzoyl group

Uniqueness

This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

208337-82-0

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

ethyl 5-but-3-enylthiophene-2-carboxylate

InChI

InChI=1S/C11H14O2S/c1-3-5-6-9-7-8-10(14-9)11(12)13-4-2/h3,7-8H,1,4-6H2,2H3

InChI Key

MNNOPXRFIKPGGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CCC=C

Origin of Product

United States

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